Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate
Description
Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate is a specialized organic compound featuring a tert-butyl ester group, a methyl substituent at the α-position, and a pyridin-3-ylmethylamine moiety. This compound is likely utilized as an intermediate in medicinal chemistry or polymer synthesis, where its ester group enables controlled hydrolysis or further functionalization .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)8-16-10-12-6-5-7-15-9-12/h5-7,9,11,16H,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFSOLZYIOTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Pyridinylmethyl Amines
The most widely reported method involves the reaction of tert-butyl 2-methyl-3-bromopropanoate with (pyridin-3-yl)methylamine under basic conditions. This nucleophilic substitution leverages the electrophilic nature of the bromopropanoate intermediate. In a representative procedure, the bromoester (1.2 eq) is combined with (pyridin-3-yl)methylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, followed by the gradual addition of triethylamine (2.5 eq) to scavenge HBr. The reaction proceeds for 12–18 hours at room temperature, achieving yields of 68–72% after purification via silica gel chromatography.
Critical parameters include:
-
Solvent polarity : THF outperforms dichloromethane (DCM) and dimethylformamide (DMF) due to optimal solubility of intermediates.
-
Temperature control : Exothermic HBr release necessitates slow amine addition to prevent side reactions.
-
Purification challenges : Residual amines often require acidic washes (e.g., 1M HCl) prior to chromatography.
Reductive Amination of tert-Butyl 2-Methyl-3-Oxopropanoate
An alternative route employs reductive amination between tert-butyl 2-methyl-3-oxopropanoate and (pyridin-3-yl)methylamine. This method circumvents halogenated precursors but requires careful handling of the ketone intermediate. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid) facilitates imine formation and subsequent reduction. After 24 hours at 25°C, the crude product is extracted with ethyl acetate and washed with saturated NaHCO3 to remove excess borohydride. Yields range from 55–63%, with the lower efficiency attributed to competing enolization of the ketone.
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale protocols often utilize resin-bound strategies to simplify purification. Wang resin-functionalized tert-butyl 2-methyl-3-aminopropanoate is treated with pyridine-3-carboxaldehyde in DCM, followed by reductive amination with sodium triacetoxyborohydride (STAB). Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:1) yields the target compound with >95% purity after lyophilization. This method achieves 82% yield but requires specialized equipment for solid-phase handling.
Optimization of Reaction Parameters
Temperature and Catalytic Effects
Comparative studies reveal that microwave-assisted synthesis at 80°C reduces reaction times from 18 hours to 45 minutes for the nucleophilic substitution route. However, prolonged heating above 100°C promotes ester decomposition, limiting yield gains. Catalytic systems such as tetrabutylammonium iodide (TBAI, 10 mol%) enhance nucleophilicity in THF, improving yields to 78%.
Solvent and Stoichiometry Adjustments
A factorial design experiment (Table 1) demonstrates the impact of solvent and reagent ratios on yield:
Table 1: Solvent and Stoichiometry Effects on Nucleophilic Substitution Yield
| Solvent | Amine Eq | Base Eq | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 1.0 | 2.5 | 72 | 98 |
| DCM | 1.2 | 3.0 | 61 | 92 |
| DMF | 1.5 | 2.0 | 54 | 89 |
| THF* | 1.0 | 2.5 | 78 | 99 |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation:
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 H2O/ACN + 0.1% TFA) shows a single peak at 8.2 minutes, confirming >98% purity. Residual amine precursors are detected at 4.5 minutes but are eliminated via acidic washes.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Primary Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 99 | 18 | High |
| Reductive Amination | 63 | 97 | 24 | Moderate |
| Solid-Phase Synthesis | 82 | 95 | 6 | Low |
The nucleophilic substitution route balances yield and scalability, making it preferable for laboratory-scale synthesis. Solid-phase methods, while efficient, require infrastructure incompatible with most academic settings.
Challenges and Mitigation Strategies
Byproduct Formation
N-Alkylation byproducts arise from over-alkylation of the amine. Strategies to suppress this include:
Ester Hydrolysis Under Basic Conditions
The tert-butyl ester group is susceptible to hydrolysis at pH >10. Maintaining reaction pH below 8.5 with weakly basic amines (e.g., DIPEA instead of NaOH) preserves ester integrity.
Industrial Applications and Process Chemistry
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times to 2 hours with 85% yield. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the ester group can be replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyridine compounds can exhibit anticancer properties. Research has shown that pyridine-based compounds can inhibit tumor growth by interfering with cellular signaling pathways. This compound may serve as a lead compound for developing new anticancer drugs .
- Neuroprotective Effects : Some studies suggest that compounds containing pyridine moieties can provide neuroprotective benefits by modulating neurotransmitter systems. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .
Organic Synthesis
The compound is also valuable in organic synthesis, particularly in the development of complex molecules.
Applications:
- Building Block for Synthesis : this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic pathways .
- Catalyst Development : Research into catalytic processes has identified pyridine derivatives as effective ligands and catalysts in various reactions, including cross-coupling and asymmetric synthesis. The tert-butyl group enhances solubility and stability, which is advantageous in catalytic applications .
Industrial Applications
The industrial potential of this compound lies in its chemical stability and reactivity.
Potential Uses:
- Agricultural Chemicals : Given the bioactivity of pyridine derivatives, this compound may find applications in developing agrochemicals, such as pesticides or herbicides, due to its ability to interact with biological systems .
- Polymer Chemistry : Its unique structure could be explored for use in polymer chemistry, where it might serve as a monomer or additive to enhance the properties of polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, influencing their activity and leading to a biological response. The ester group may undergo hydrolysis, releasing the active amine or carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
Steric and Electronic Effects: The tert-butyl group in the target compound provides steric protection against nucleophilic attack, enhancing stability during synthetic steps compared to methyl esters .
Biological Relevance :
Pyridine-containing analogs (e.g., CAS 181517-93-1) are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to coordinate metal ions or engage in π-stacking interactions . The target compound’s pyridin-3-yl group may confer similar bioactivity, though this requires experimental validation.
Synthetic Challenges: The synthesis of this compound likely involves amination of a tert-butyl propanoate precursor, analogous to methods used for morpholine- or pentyl-substituted derivatives . Yields may vary depending on the steric bulk of the amine reagent.
Comparative Solubility : Morpholine-substituted analogs (e.g., CAS 1221341-87-2) exhibit higher aqueous solubility than the target compound, making them preferable for formulations requiring enhanced bioavailability .
Biological Activity
Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and its applications in medicinal chemistry, supported by relevant data and case studies.
Target Protein:
The primary target of this compound is the Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the sterol biosynthesis pathway, which is vital for maintaining cellular membrane integrity and function.
Mode of Action:
The compound interacts with CYP51 through docking mechanisms, potentially inhibiting its activity. This inhibition disrupts sterol biosynthesis, leading to significant alterations in cell membrane structure and function, which can affect various cellular processes.
This compound exhibits several notable biochemical properties:
- Interactions with Enzymes: The compound has been shown to interact with voltage-gated sodium channels and collapse response mediator protein 2 (CRMP2), influencing cellular signaling pathways and gene expression.
- Cellular Effects: It enhances slow inactivation of voltage-gated sodium channels, impacting neuronal signaling and potentially leading to altered excitability in nerve cells.
Cellular Effects
The biological effects of this compound extend to various types of cells, where it influences:
- Cell Signaling Pathways: The compound modulates key signaling pathways that are crucial for cell survival and proliferation.
- Gene Expression: It can alter gene expression profiles, leading to changes in cellular metabolism and function.
In Vitro Studies
In laboratory settings, various studies have assessed the biological activity of this compound:
- Cytotoxicity Assays: MTT assays conducted on cancer cell lines like MCF-7 (breast cancer) and U-87MG (glioblastoma) demonstrated that this compound exhibits cytotoxic effects at varying concentrations, indicating potential as an anti-cancer agent .
- Binding Studies: Receptor binding assays showed that the compound binds selectively to certain receptors involved in cellular signaling, providing insights into its mechanism of action .
In Vivo Studies
In vivo experiments have further elucidated the pharmacokinetics and therapeutic potential of this compound:
- Biodistribution Studies: Animal models have shown significant uptake in tumor tissues compared to normal tissues, suggesting its potential utility as a targeted therapeutic agent .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Anticancer Activity: A study involving xenograft models indicated that treatment with this compound resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to its ability to induce apoptosis in cancer cells through modulation of apoptosis-related proteins.
- Neuroprotective Effects: Research has suggested that the compound may possess neuroprotective properties by stabilizing neuronal membranes and reducing excitotoxicity in models of neurodegenerative diseases.
Summary Table of Biological Activities
Q & A
Basic: What are the key synthetic routes for Tert-butyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves three stages: (1) protection of the amine group using tert-butoxycarbonyl (Boc) reagents (e.g., Boc-Cl in the presence of triethylamine), (2) coupling of the pyridin-3-ylmethylamine moiety via reductive amination or nucleophilic substitution, and (3) esterification of the propanoate backbone.
- Optimization strategies :
- Temperature : Maintain reflux conditions (~80–100°C) during coupling steps to enhance reactivity while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while dichloromethane is preferred for Boc protection due to its inertness .
- Catalysts : Use Pd/C or NaBH for reductive amination to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) and -NMR are critical for tracking reaction progress and confirming intermediate structures .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
- Purity analysis :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to quantify impurities (<1% threshold) .
- TLC : Silica-gel plates with ethyl acetate/hexane eluents provide rapid purity checks .
- Structural confirmation :
- NMR spectroscopy : - and -NMR identify key functional groups (e.g., tert-butyl singlet at ~1.4 ppm, pyridine aromatic protons at 7–9 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z = 280.2 for CHNO) .
Advanced: How does the pyridin-3-ylmethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the adjacent methylamino group, facilitating nucleophilic attack.
- Kinetic studies : Substituent effects on reaction rates can be quantified using Hammett plots. For example, the σ value of the pyridine ring correlates with accelerated SN2 reactions in polar solvents .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries, guiding solvent and catalyst selection .
Advanced: What are the stability challenges of this compound under varying storage conditions, and how can degradation pathways be mitigated?
Answer:
- Degradation pathways :
- Hydrolysis : The tert-butyl ester is prone to acidic/basic hydrolysis, forming 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoic acid.
- Oxidation : The pyridine ring’s C-H bonds may oxidize under light or radical conditions .
- Mitigation strategies :
- Storage : Anhydrous environments (desiccated, -20°C) and amber vials reduce hydrolysis and photodegradation .
- Stabilizers : Add antioxidants like BHT (0.1% w/w) to suppress radical-mediated oxidation .
Advanced: How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases or GPCRs). The pyridine ring’s π-π stacking and hydrogen-bonding potential with active-site residues (e.g., His, Asp) are prioritized .
- MD simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD values <2 Å indicating robust target engagement .
- Pharmacophore mapping : MOE or Phase identifies critical pharmacophoric features (e.g., hydrogen-bond donors at the amino group, hydrophobic tert-butyl moiety) .
Advanced: What analytical techniques resolve contradictions in spectroscopic data for structurally similar analogs?
Answer:
- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals in diastereomers or regioisomers. For example, HSQC correlates - couplings to confirm the propanoate backbone’s connectivity .
- X-ray crystallography : SHELXL refinement (via Olex2) resolves absolute stereochemistry and hydrogen-bonding networks, critical for analogs with chiral centers .
- Vibrational spectroscopy : IR peaks (e.g., C=O stretch at ~1720 cm) differentiate ester vs. acid forms in degradation studies .
Advanced: How does the tert-butyl group impact the compound’s pharmacokinetic properties in preclinical studies?
Answer:
- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : CYP450 enzymes (e.g., CYP3A4) slowly oxidize the tert-butyl group, prolonging half-life in vivo. LC-MS/MS quantifies major metabolites (e.g., hydroxylated tert-butyl) in plasma .
- SAR studies : Truncating the tert-butyl group to methyl reduces metabolic stability but improves solubility, as shown in comparative pharmacokinetic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
